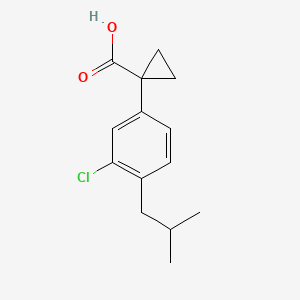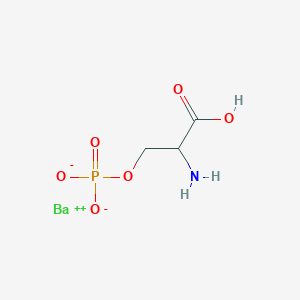![molecular formula C25H48O6Sn B13753328 Tris[(2-ethylhexanoyl)oxy]methylstannane CAS No. 62312-12-3](/img/structure/B13753328.png)
Tris[(2-ethylhexanoyl)oxy]methylstannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of Tris[(2-ethylhexanoyl)oxy]methylstannane typically involves the reaction of tin(IV) chloride with 2-ethylhexanoic acid in the presence of a suitable solvent . The reaction conditions often include controlled temperature and pressure to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Tris[(2-ethylhexanoyl)oxy]methylstannane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states of tin.
Reduction: It can be reduced to lower oxidation states, often using reducing agents like hydrogen or metal hydrides.
Substitution: The compound can undergo substitution reactions where the 2-ethylhexanoyloxy groups are replaced by other ligands.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various solvents to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Tris[(2-ethylhexanoyl)oxy]methylstannane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Mécanisme D'action
The mechanism by which Tris[(2-ethylhexanoyl)oxy]methylstannane exerts its effects involves interactions with molecular targets and pathways. The compound can interact with enzymes and proteins, potentially altering their activity and function. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects .
Comparaison Avec Des Composés Similaires
Tris[(2-ethylhexanoyl)oxy]methylstannane can be compared with other similar compounds, such as:
Tris(2-ethylhexanoyloxy)tin(IV): Similar in structure but lacks the methyl group.
Tris(2-ethylhexanoyloxy)phenylstannane: Contains a phenyl group instead of a methyl group.
Tris(2-ethylhexanoyloxy)butylstannane: Contains a butyl group instead of a methyl group.
These compounds share similar chemical properties but differ in their specific applications and reactivity, highlighting the uniqueness of this compound.
Propriétés
Numéro CAS |
62312-12-3 |
|---|---|
Formule moléculaire |
C25H48O6Sn |
Poids moléculaire |
563.4 g/mol |
Nom IUPAC |
[bis(2-ethylhexanoyloxy)-methylstannyl] 2-ethylhexanoate |
InChI |
InChI=1S/3C8H16O2.CH3.Sn/c3*1-3-5-6-7(4-2)8(9)10;;/h3*7H,3-6H2,1-2H3,(H,9,10);1H3;/q;;;;+3/p-3 |
Clé InChI |
LFDJCUAHUKKNKM-UHFFFAOYSA-K |
SMILES canonique |
CCCCC(CC)C(=O)O[Sn](C)(OC(=O)C(CC)CCCC)OC(=O)C(CC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[1-(4-Methoxyphenyl)propan-2-yl]-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B13753245.png)
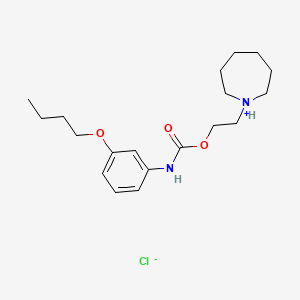
![5-[(1-Hydroxynaphthalene-2-carbonyl)-[[3-(octadecanoylamino)phenyl]methyl]amino]benzene-1,3-dicarboxylic acid](/img/structure/B13753269.png)
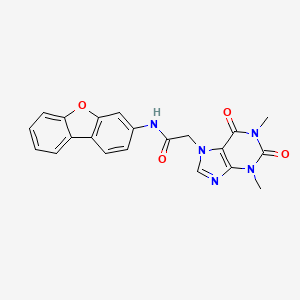


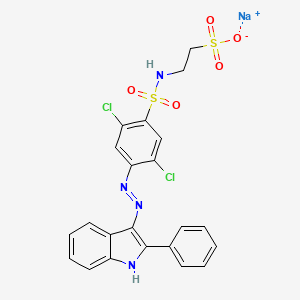
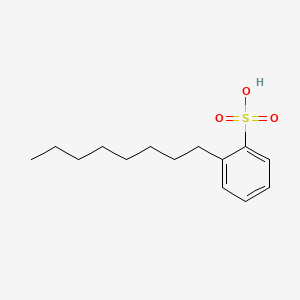

![4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;piperidin-1-ium](/img/structure/B13753322.png)
